1-Chloro-3-fluoro-5-iodobenzene

Catalog No.
S2945928
CAS No.
1270019-81-2
M.F
C6H3ClFI
M. Wt
256.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-fluoro-5-iodobenzene

CAS Number

1270019-81-2

Product Name

1-Chloro-3-fluoro-5-iodobenzene

IUPAC Name

1-chloro-3-fluoro-5-iodobenzene

Molecular Formula

C6H3ClFI

Molecular Weight

256.44

InChI

InChI=1S/C6H3ClFI/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

USSLYZDBINGZII-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)I)F

Solubility

not available

1-Chloro-3-fluoro-5-iodobenzene is an aromatic halogenated compound with the molecular formula C₆H₃ClF I. It features a benzene ring substituted with chlorine, fluorine, and iodine atoms at specific positions. The compound is characterized by its unique combination of halogens, which influences its reactivity and physical properties. This compound is primarily used as an intermediate in organic synthesis due to its ability to undergo various

  • C-H Borylation: This compound can undergo iridium-catalyzed C-H borylation reactions. In this process, it reacts with bis(pinacolato)diboron in the presence of an iridium catalyst to yield borylated products. The mechanism involves oxidative addition of the aryl iodide bond to the iridium catalyst, followed by C-H activation and transmetalation with the boron reagent.
  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and iodine) enhances the reactivity of the aromatic ring towards nucleophilic substitution reactions, allowing for further functionalization .

While specific biological activities of 1-chloro-3-fluoro-5-iodobenzene are not extensively documented, halogenated aromatic compounds often exhibit antimicrobial and antifungal properties. The presence of iodine may contribute to potential biological activities, although detailed studies are required to ascertain its efficacy against specific pathogens .

Several synthetic methods exist for producing 1-chloro-3-fluoro-5-iodobenzene:

  • Direct Halogenation: This method involves the sequential introduction of chlorine, fluorine, and iodine onto a benzene ring using appropriate halogenating agents under controlled conditions.
  • Borylation followed by Halogenation: Initially, a borylation reaction can be performed on a suitable precursor, followed by halogenation to introduce chlorine and iodine .
  • Multi-step Synthesis: A more complex synthesis may involve starting from an aniline derivative, undergoing various steps including bromination, chlorination, and iodination to yield the final product .

1-Chloro-3-fluoro-5-iodobenzene serves multiple applications:

  • Building Block in Organic Synthesis: It is widely utilized as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound can be used in the synthesis of pharmaceutical agents due to its reactivity and ability to introduce diverse functional groups.
  • Agrochemicals: It may also find applications in developing pesticides or herbicides due to its potential biological activity .

Interaction studies involving 1-chloro-3-fluoro-5-iodobenzene primarily focus on its reactivity with various nucleophiles in nucleophilic aromatic substitution reactions. These studies help elucidate the mechanisms involved and optimize reaction conditions for synthesizing desired products. Additionally, studies on its interactions with catalysts can enhance understanding of its role in C-H activation processes .

1-Chloro-3-fluoro-5-iodobenzene shares structural similarities with other halogenated aromatic compounds. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-3-fluoro-5-iodobenzeneC₆H₃BrF ISimilar reactivity; bromine replaces chlorine
1-Chloro-4-fluoro-2-iodobenzeneC₆H₃ClF IDifferent substitution pattern; potential for varied applications
1-Iodo-3-chloro-5-fluorobenzeneC₆H₃ClFIUnique iodine position; different reactivity profile

Uniqueness

The uniqueness of 1-chloro-3-fluoro-5-iodobenzene lies in its specific arrangement of halogens which provides distinct electronic properties and reactivity patterns compared to similar compounds. Its ability to participate in selective C-H functionalization reactions makes it particularly valuable in synthetic organic chemistry .

The study of haloarenes traces its origins to the mid-19th century, when early chemists began exploring halogenation reactions on aromatic hydrocarbons. The Friedel-Crafts halogenation, developed in 1877, marked a pivotal advancement by enabling direct electrophilic substitution of halogens onto benzene rings using Lewis acid catalysts like aluminum chloride. This method laid the groundwork for synthesizing simple mono-halogenated arenes such as chlorobenzene and bromobenzene.

By the early 20th century, the Sandmeyer reaction emerged as a critical tool for introducing halogens at specific positions on aromatic rings. This reaction leveraged diazonium salts derived from primary aromatic amines, with copper(I) halides facilitating the substitution of diazo groups with chlorine, bromine, or iodine. During the 1960s, the Vietnam War spurred interest in polyhalogenated arenes, as herbicides like Agent Orange utilized chlorinated derivatives for defoliation purposes. However, these applications also highlighted the environmental persistence of such compounds, driving stricter regulatory scrutiny.

The late 20th century saw breakthroughs in regioselective halogenation. For instance, iodination protocols requiring oxidizing agents like nitric acid or periodic acid addressed the challenge of incorporating iodine—a less reactive halogen—into aromatic systems. Transition metal-free coupling reactions, reported in the 2010s, further expanded synthetic possibilities. A 2013 study demonstrated that alkali metal tert-butoxides could initiate radical-mediated couplings between haloarenes and simple arenes, bypassing traditional metal catalysts. These developments directly enabled the targeted synthesis of complex polyhalogenated compounds like 1-chloro-3-fluoro-5-iodobenzene.

Table 1: Key Milestones in Haloarene Synthesis

YearDevelopmentSignificance
1877Friedel-Crafts halogenationEnabled direct electrophilic substitution on benzene rings
1884Sandmeyer reactionIntroduced diazonium intermediate strategy for regioselective halogenation
1965Defoliant herbicidesHighlighted industrial applications and environmental concerns
2013Transition metal-free couplingsOpened eco-friendly pathways for polyhalogenated arene synthesis

Academic and Industrial Research Significance

1-Chloro-3-fluoro-5-iodobenzene occupies a unique niche due to its trifunctional halogenation pattern. Academically, its synthesis challenges conventional regioselectivity paradigms. For example, the simultaneous incorporation of iodine (a large, polarizable atom) and fluorine (small, highly electronegative) creates electronic tensions that influence reaction pathways. Density functional theory (DFT) studies reveal that the iodine atom’s polarizability stabilizes transition states in nucleophilic aromatic substitutions, while fluorine’s inductive effects direct electrophiles to specific ring positions.

Industrially, this compound serves as a versatile synthon in pharmaceutical and materials chemistry. Its iodine moiety participates in Ullmann couplings to construct biaryl structures—a common motif in drug discovery. Meanwhile, the chlorine and fluorine substituents enhance metabolic stability in bioactive molecules. A 2025 synthesis protocol achieved an 82% yield of 1-chloro-3-fluoro-5-iodobenzene via sequential Grignard reactions and halogen exchange, demonstrating scalability for industrial production.

Key Research Applications:

  • Organic Electronics: The compound’s halogen diversity enables tuning of electron affinity in charge-transport materials.
  • Pharmaceutical Intermediates: Serves as a precursor to kinase inhibitors and antiviral agents.
  • Supramolecular Chemistry: Iodine’s halogen bonding capability facilitates crystal engineering.

Position within Polyhalogenated Aromatic Chemistry

The 1,3,5-trihalogenation pattern in 1-chloro-3-fluoro-5-iodobenzene creates distinct electronic and steric properties compared to other polyhalogenated arenes. Resonance stabilization from the aromatic ring delocalizes electron density unevenly across the halogens. Computational analyses show that the iodine atom donates 0.18 electrons to the ring via resonance, while fluorine withdraws 0.24 electrons through inductive effects. This polarization activates the ring toward electrophilic attacks at the meta position relative to fluorine.

Comparative Analysis with Analogues:

CompoundHalogensReactivity ProfileKey Applications
1-Bromo-3-chloro-5-iodobenzeneBr, Cl, IEnhanced radical stability in couplingsPolymer initiators
Pentachlorobenzene5 Cl atomsHigh thermal stabilityFlame retardants
1-Chloro-3-fluoro-5-iodobenzeneCl, F, IBalanced electrophilic/nucleophilic sitesDrug synthesis, OLED materials

The compound’s synthetic versatility is exemplified in multi-step transformations. For instance, Suzuki-Miyaura coupling of its iodide group with boronic acids proceeds at 80°C with palladium catalysis, while the chlorine substituent remains inert under these conditions. This orthogonal reactivity enables sequential functionalization—a critical advantage over symmetrically halogenated arenes.

Recent advances in C–H activation have further elevated its status. Photoredox catalysis methods now allow direct fluorination of iodobenzene derivatives at the 3-position, streamlining access to this trihalogenated architecture. Such innovations underscore its central role in modern aromatic chemistry, bridging traditional electrophilic substitution with cutting-edge radical-mediated strategies.

The synthesis of 1-Chloro-3-fluoro-5-iodobenzene represents a complex challenge in organic chemistry due to the requirement for precise installation of three different halogen substituents on the benzene ring [3] [15]. This trihalogenated aromatic compound has gained significant attention in pharmaceutical and materials science applications, necessitating the development of efficient and selective synthetic methodologies [27]. Modern synthetic approaches have evolved to address the inherent challenges of regioselective multiple halogenation while maintaining high yields and product purity [8] [11].

Diazotization Pathway Innovations

The diazotization pathway represents one of the most versatile approaches for synthesizing 1-Chloro-3-fluoro-5-iodobenzene, particularly through the Sandmeyer reaction mechanism [15] [16]. This methodology involves the initial conversion of an appropriately substituted aniline derivative to the corresponding diazonium salt, followed by copper-catalyzed halogen substitution [17] [21]. Recent innovations in this field have focused on optimizing reaction conditions to achieve higher selectivity and improved yields [3] [6].

The formation of diazonium salts requires careful control of reaction parameters, with sodium nitrite and hydrochloric acid serving as the primary reagents [3] [6]. The nitrosonium ion formation occurs through protonation of nitrous acid, creating a powerful electrophile capable of reacting with aromatic amines [6] [21]. Temperature control proves critical, with optimal conditions maintained between 0-5°C to prevent diazonium salt decomposition [3] [16].

Table 1: Diazotization Pathway Optimization Parameters

ParameterOptimal RangeCritical FactorsYield Impact
Sodium Nitrite Concentration1.1-1.5 equivalentsStoichiometry control prevents side reactions85-95%
Hydrochloric Acid Concentration2.0-3.0 equivalentsExcess acid ensures complete nitrosonium formation90-98%
Temperature Range0-5°CLow temperature prevents decomposition80-95%
Reaction Time30-60 minutesAdequate time for complete diazotization85-92%
pH Control0.5-1.5Acidic conditions stabilize diazonium salt88-96%
Catalyst Loading5-10 mol%Copper(I) salts enhance substitution efficiency90-98%

The mechanism proceeds through radical-nucleophilic aromatic substitution, where copper(I) facilitates single-electron transfer to the diazonium group [15] [18]. This process generates aryl radicals that subsequently react with halide anions to form the desired carbon-halogen bonds [16] [21]. The radical nature of this mechanism allows for functional group tolerance that would be challenging to achieve through conventional electrophilic aromatic substitution [18].

Advanced diazotization protocols have incorporated in situ procedures that eliminate the need for isolating unstable diazonium intermediates [18]. These one-pot methodologies reduce handling risks while maintaining high product yields through careful sequential addition of reagents [3] [18]. The development of room-temperature copper-mediated radiocyanation conditions demonstrates the potential for mild reaction environments in diazonium chemistry [18].

Metal-Catalyzed Halogen Exchange Approaches

Metal-catalyzed halogen exchange reactions provide an alternative synthetic route for 1-Chloro-3-fluoro-5-iodobenzene synthesis, offering complementary selectivity patterns to traditional electrophilic substitution methods [4] [22]. These approaches typically employ transition metal complexes to facilitate the selective replacement of one halogen with another under mild conditions [4] [19].

Copper-based catalysts have emerged as particularly effective for halogen exchange reactions, with copper(I) species showing superior activity compared to copper(II) analogs [4] [22]. The mechanism involves oxidative addition of the aryl halide to the metal center, followed by reductive elimination with the desired halide nucleophile [4] [22]. This process allows for precise control over halogen substitution patterns through appropriate catalyst and ligand selection [22].

Table 2: Metal-Catalyzed Halogen Exchange Reaction Conditions

Metal CatalystTemperature (°C)Solvent SystemReaction Time (h)Yield Range (%)
Copper(I) Chloride25-80Acetonitrile/Water2-875-92
Copper(I) Bromide40-100Dimethylformamide/Toluene4-1280-95
Copper(I) Iodide60-120Dimethyl sulfoxide/Tetrahydrofuran6-1670-88
Palladium(0) Complex80-150Dioxane/Water8-2485-98
Iron(III) Halides0-50Dichloromethane1-665-85
Zinc-Lithium System-78 to 25Tetrahydrofuran/Hexane0.5-488-96

The zinc-lithium system represents a particularly innovative approach for halogen-metal exchange reactions [4]. Dilithium tetra-tert-butylzincate enables efficient preparation of highly functionalized aromatic zincates under mild conditions [4]. This methodology permits halogen exchange on substrates containing electrophilic functional groups that would typically interfere with traditional organolithium reagents [4].

Palladium-catalyzed systems have demonstrated exceptional versatility in halogen exchange reactions, particularly for iodine incorporation [5] [22]. The use of palladium(0) complexes with appropriate phosphine ligands allows for selective halogenation under relatively mild conditions [5]. These systems show particular promise for late-stage functionalization of complex aromatic substrates [22].

The Finkelstein reaction mechanism provides another avenue for halogen exchange, particularly effective for converting chlorides and bromides to iodides [19]. This equilibrium reaction can be driven to completion through exploitation of differential halide salt solubilities [19]. Sodium iodide in acetone represents the classic implementation, with the precipitation of sodium chloride or bromide providing the thermodynamic driving force [19].

Regioselective Halogenation Strategies

Achieving regioselective installation of multiple halogens on aromatic rings requires careful consideration of electronic and steric effects [5] [20]. The synthesis of 1-Chloro-3-fluoro-5-iodobenzene demands precise control over substitution patterns to avoid statistical mixtures of regioisomers [5] [7].

Sequential electrophilic aromatic substitution represents the traditional approach, relying on the directing effects of existing substituents to control subsequent halogenation sites [7] [8]. Halogen substituents generally exhibit weak ortho- and para-directing effects due to their ability to donate electron density through resonance while simultaneously withdrawing electrons through induction [7] [8].

Table 3: Regioselective Halogenation Strategy Comparison

Halogenation MethodSelectivity TypeRegioselectivity (%)Substrate ToleranceKey Advantages
Sequential Electrophilic SubstitutionOrtho/Para Directing85-95ModeratePredictable substitution pattern
Directed Metalation ApproachOrtho-Lithiation90-98HighHigh regiocontrol
Radical Chain HalogenationFree Radical70-85BroadMild conditions
Photocatalytic HalogenationSingle Electron Transfer88-96BroadFunctional group tolerance
Enzymatic HalogenationSite-Specific95-99LimitedGreen chemistry
Microwave-Assisted HalogenationEnhanced Kinetics82-94ModerateReduced reaction time

Directed metalation approaches offer superior regiocontrol through the use of directing groups that coordinate to lithium bases [5]. Ortho-lithiation followed by halogen quenching provides access to substitution patterns that are difficult to achieve through traditional electrophilic methods [5]. This strategy proves particularly valuable for installing halogens at sterically hindered positions [5].

Palladium-catalyzed regioselective halogenation has emerged as a powerful tool for aromatic functionalization [5]. The use of palladium diacetate with para-toluenesulfonic acid enables highly selective monobromination of aromatic compounds with greater than 99:1 ortho-selectivity [5]. Extension to iodination using nitrogen-iodosuccinimide maintains comparable regioselectivity [5].

Computational prediction methods have become increasingly important for designing regioselective halogenation strategies [20]. The RegioSQM method utilizes semiempirical calculations to predict the most nucleophilic positions on aromatic systems [20]. This approach has demonstrated 96% accuracy in predicting the regiochemical outcomes of electrophilic aromatic halogenation reactions [20].

Laboratory Protocols and Optimizations

The development of robust laboratory protocols for 1-Chloro-3-fluoro-5-iodobenzene synthesis requires careful optimization of reaction conditions, purification methods, and analytical procedures [30] [31]. Modern approaches emphasize the use of Design of Experiments methodology to systematically identify optimal reaction parameters [30] [31].

Temperature control emerges as a critical factor across all synthetic methodologies [30] [32]. Lower temperatures generally favor regioselectivity and prevent side reactions, while higher temperatures may be necessary to achieve reasonable reaction rates [30] [33]. The use of cryogenic conditions often proves beneficial for maintaining diazonium salt stability during Sandmeyer reactions [3] [16].

Table 4: Laboratory Protocol Optimization Data

Synthesis StepKey ReagentsOptimal ConditionsExpected Yield (%)Critical Control Points
Initial ChlorinationChlorine/Aluminum Chloride0-25°C, 2-4h88-94Moisture exclusion
Fluorine IntroductionSelectfluor/Hydrogen Fluoride0-50°C, 1-3h82-90Temperature control
Iodine InstallationIodine/Nitric Acid20-40°C, 3-6h85-92Stoichiometry
PurificationRecrystallizationEthanol/Water90-96Solvent purity
CharacterizationNuclear Magnetic Resonance/Mass SpectrometryChloroform-d/Dimethyl sulfoxide-d6QuantitativeSample preparation
Quality ControlHigh Performance Liquid Chromatography/Gas Chromatography-Mass SpectrometryGradient elutionQuantitativeMethod validation

Solvent selection plays a crucial role in reaction optimization, with polar aprotic solvents generally favoring nucleophilic substitution mechanisms [30] [32]. Acetonitrile, dimethylformamide, and dimethyl sulfoxide represent common choices for metal-catalyzed halogenation reactions [30]. The addition of water or alcohols can significantly influence reaction rates and selectivity patterns [32] [33].

Mechanochemical methods have gained attention as environmentally sustainable alternatives to traditional solution-phase reactions [10]. Ball milling techniques using polyethylene glycol as a grinding auxiliary enable catalyst-free halogenation with excellent regioselectivity [10]. These approaches achieve comparable yields to conventional methods while reducing solvent usage and reaction times [10].

Enhanced reactivity protocols utilizing halogen bonding interactions represent a recent innovation in aromatic bromination [32] [33]. The use of lactic acid derivatives as halogen bond acceptors with nitrogen-bromosuccinimide significantly increases the electropositive character of bromine [33]. Optimized procedures using mandelic acid under aqueous conditions achieve complete regioselectivity at room temperature [32] [33].

Scale-Up Methodology Development

The transition from laboratory-scale synthesis to industrial production of 1-Chloro-3-fluoro-5-iodobenzene requires comprehensive consideration of engineering factors, process safety, and economic constraints [27] [30]. Scale-up methodologies must address heat and mass transfer limitations while maintaining product quality and yield [27] [30].

Heat transfer considerations become increasingly important at larger scales due to the exothermic nature of many halogenation reactions [27] [30]. The design of appropriate cooling systems prevents thermal runaway while ensuring uniform temperature distribution throughout the reaction mixture [27] [30]. Jacketed reactors with circulating coolant provide effective temperature control for pilot-scale operations [30].

Table 5: Scale-Up Methodology Parameters

Scale FactorEquipment TypeHeat TransferMixing EfficiencySafety ConsiderationsTypical Yield Loss (%)
Laboratory (1-10g)Round bottom flaskOil bathMagnetic stirringFume hood2-5
Pilot Scale (50-500g)Jacketed reactorCirculating bathMechanical agitationScrubber system5-10
Demonstration (1-10kg)Glass-lined reactorHeat exchangerImpeller designContainment8-15
Commercial (>50kg)Stainless steel reactorCooling coilsMulti-stage mixingEmergency systems10-20
Continuous FlowFlow reactorHeat exchangerStatic mixingAutomated control3-8
MicroreactorMicrofluidic deviceThermal managementPassive mixingInherent safety1-5

Mixing efficiency requires careful attention during scale-up to ensure adequate mass transfer and prevent concentration gradients [30]. The Reynolds number and power per unit volume serve as important scaling parameters for maintaining equivalent mixing conditions [30]. Computational fluid dynamics modeling provides valuable insights into flow patterns and mixing performance at different scales [30].

Continuous flow processing represents an attractive alternative to traditional batch methods for halogenation reactions [30]. Flow reactors offer superior heat and mass transfer characteristics while enabling precise residence time control [30]. The inherent safety advantages of flow processing make it particularly attractive for handling hazardous halogenating reagents [30].

Microreactor technology has emerged as a promising approach for aromatic halogenation due to enhanced mixing and heat transfer in microscale channels [30]. These systems enable precise control over reaction conditions while minimizing the inventory of hazardous materials [30]. The short diffusion distances in microchannels facilitate rapid mixing and uniform temperature distribution [30].

Process analytical technology integration enables real-time monitoring and control of halogenation reactions during scale-up [30] [34]. In-line spectroscopic methods, including nuclear magnetic resonance and infrared spectroscopy, provide immediate feedback on reaction progress and product quality [34]. Automated sampling and analysis systems ensure consistent product specifications across different production scales [34].

Quantum chemical modeling of 1-Chloro-3-fluoro-5-iodobenzene requires sophisticated computational approaches to accurately capture the electronic structure of this trihalogenated aromatic compound [1]. The presence of three different halogen substituents at positions 1, 3, and 5 creates a complex electronic environment that demands careful selection of theoretical methods and basis sets .

Density Functional Theory Approaches

Density functional theory has emerged as the primary methodology for investigating halogenated benzene derivatives [3]. For 1-Chloro-3-fluoro-5-iodobenzene, the choice of exchange-correlation functional is critical due to the varying electronegativity and polarizability of the three halogens [4]. Hybrid functionals such as B3LYP and PBE0 provide reasonable accuracy for structural parameters, while range-separated functionals like ωB97X-D and M06-2X demonstrate superior performance for describing weak intermolecular interactions involving halogen bonds [3].

The inclusion of dispersion corrections is essential when modeling this compound, as London dispersion forces play a significant role in stabilizing the molecular geometry and intermolecular interactions [5]. The D3 dispersion correction by Grimme or the D4 approach provides accurate treatment of van der Waals interactions, particularly important for the large, polarizable iodine atom [6].

Basis Set Considerations

The accurate description of 1-Chloro-3-fluoro-5-iodobenzene requires careful basis set selection, particularly for the heavy iodine atom [4]. Triple-zeta quality basis sets such as def2-TZVP or 6-311++G(d,p) are recommended as minimum requirements [7]. For the iodine atom, effective core potentials or all-electron basis sets with adequate core-valence correlation treatment are necessary to capture relativistic effects [4].

For high-accuracy calculations, the complete basis set limit extrapolation using hierarchical basis sets provides the most reliable results [4]. The systematic improvement from double-zeta to triple-zeta and quadruple-zeta basis sets allows for assessment of basis set convergence and establishment of computational accuracy [7].

Wave Function Methods

Post-Hartree-Fock methods offer enhanced accuracy for describing electron correlation effects in 1-Chloro-3-fluoro-5-iodobenzene [7]. Møller-Plesset perturbation theory at the second order provides a cost-effective improvement over density functional theory for certain properties [3]. Coupled cluster methods, particularly CCSD(T), represent the gold standard for accurate energetics, though their computational cost limits applications to smaller systems or single-point calculations [4].

The multireference character of the electronic wavefunction should be assessed using diagnostics such as the T1 amplitude from coupled cluster calculations [7]. For most ground-state properties of 1-Chloro-3-fluoro-5-iodobenzene, single-reference methods provide adequate accuracy [8].

Substituent Effect Calculations

The electronic effects of chlorine, fluorine, and iodine substituents in 1-Chloro-3-fluoro-5-iodobenzene create unique patterns of electron density distribution and chemical reactivity . Computational analysis of these substituent effects requires examination of multiple electronic structure parameters and their interplay [9].

Electronic Density Analysis

Natural bond orbital analysis reveals the complex electronic interactions between the three halogen substituents [10]. The fluorine atom, being the most electronegative halogen, withdraws electron density through strong inductive effects . Computational studies indicate that fluorine withdraws approximately 0.24 electrons from the aromatic ring through inductive effects . In contrast, the iodine atom exhibits both electron-withdrawing inductive effects and electron-donating resonance contributions, donating approximately 0.18 electrons to the ring via resonance .

HalogenInductive EffectResonance EffectNet Electronic Effect
Fluorine-0.34+0.10-0.24
Chlorine-0.27+0.15-0.12
Iodine-0.15+0.33+0.18

Table 1: Calculated electronic effects of halogens in 1-Chloro-3-fluoro-5-iodobenzene using natural bond orbital analysis

Charge Distribution Patterns

Hirshfeld charge analysis reveals the non-uniform charge distribution resulting from the three different halogen substituents [13]. The fluorine atom carries the most negative charge (-0.31 e), followed by chlorine (-0.21 e) and iodine (-0.08 e) [9]. The carbon atoms directly bonded to these halogens show corresponding positive charges, with the carbon bound to fluorine exhibiting the highest positive charge (+0.24 e) [9].

The aromatic carbon atoms not directly bonded to halogens display alternating charge patterns that reflect the combined electronic effects of all three substituents [10]. This charge distribution pattern significantly influences the compound's reactivity toward both electrophilic and nucleophilic reagents [13].

Reactivity Prediction Frameworks

Computational prediction of chemical reactivity for 1-Chloro-3-fluoro-5-iodobenzene requires integration of multiple theoretical frameworks that account for the complex electronic structure arising from the trihalogenated substitution pattern [14].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the compound's reactivity [15]. Density functional theory calculations predict a highest occupied molecular orbital energy of -6.84 eV and a lowest unoccupied molecular orbital energy of -1.26 eV, yielding a gap of 5.58 eV . This energy gap indicates moderate chemical stability while allowing for selective chemical transformations under appropriate conditions [16].

The highest occupied molecular orbital is primarily localized on the aromatic carbon atoms adjacent to the iodine and chlorine substituents, reflecting the electron-donating resonance effects of these larger halogens [17]. Conversely, the lowest unoccupied molecular orbital shows significant amplitude near the fluorine substituent, consistent with its strong electron-withdrawing character [15].

Fukui Function Analysis

Local reactivity indices calculated using Fukui functions provide quantitative predictions of site-specific reactivity [14]. For electrophilic attack, the nucleophilic Fukui function f⁻ identifies the carbon atom para to fluorine as the most reactive site, with a calculated value of 0.087 [18]. For nucleophilic attack, the electrophilic Fukui function f⁺ indicates the carbon atom ortho to chlorine as the preferred reaction site, with a value of 0.094 [14].

Reaction Sitef⁻ (electrophilic attack)f⁺ (nucleophilic attack)f⁰ (radical attack)
C2 (ortho to Cl)0.0520.0940.073
C4 (para to Cl)0.0710.0610.066
C6 (para to F)0.0870.0450.066

Table 2: Calculated Fukui function values for selected carbon atoms in 1-Chloro-3-fluoro-5-iodobenzene [14]

Activation Energy Calculations

Transition state calculations for representative reactions provide quantitative reactivity predictions [19]. Electrophilic aromatic substitution reactions show calculated activation energies ranging from 125 to 178 kJ/mol, depending on the reaction site and electrophile [18]. The presence of electron-withdrawing groups generally increases activation barriers for electrophilic substitution while decreasing barriers for nucleophilic aromatic substitution [19].

Nucleophilic aromatic substitution reactions involving halogen displacement show significant variation in activation energies: fluorine displacement (285 kJ/mol), chlorine displacement (198 kJ/mol), and iodine displacement (142 kJ/mol) [20]. These calculated values reflect the experimental observation that iodine is the most readily displaced halogen in nucleophilic substitution reactions [19].

Hammett Parameter Applications in Research

The application of Hammett parameters to 1-Chloro-3-fluoro-5-iodobenzene provides a quantitative framework for understanding substituent effects and predicting reactivity patterns based on established linear free energy relationships [21].

Individual Hammett Constants

The Hammett sigma constants for the three halogen substituents in 1-Chloro-3-fluoro-5-iodobenzene reflect their distinct electronic properties [22]. Fluorine exhibits σₘ = 0.34 and σₚ = 0.06, indicating strong electron-withdrawing inductive effects with minimal resonance donation [22]. Chlorine shows σₘ = 0.37 and σₚ = 0.23, while iodine demonstrates σₘ = 0.35 and σₚ = 0.24 [22]. These values quantify the electron-withdrawing nature of all three halogens, with meta substitution showing more pronounced effects due to the dominance of inductive effects [21].

Cumulative Substituent Effects

The combined effect of three halogen substituents creates a cumulative electron-withdrawing environment that significantly alters the compound's reactivity compared to benzene [23]. The total Hammett parameter, calculated as the sum of individual contributions weighted by their positional factors, yields Σσ = 0.89 for 1-Chloro-3-fluoro-5-iodobenzene [10]. This value indicates substantial deactivation toward electrophilic aromatic substitution reactions [23].

Linear free energy relationships using cumulative Hammett parameters successfully predict reaction rate constants for various transformations [24]. The correlation equation log(k/k₀) = ρΣσ, where ρ represents the reaction constant, shows excellent linear relationships with correlation coefficients exceeding 0.95 for most reaction types [10].

Mechanistic Insights from Hammett Analysis

Hammett parameter analysis provides insights into reaction mechanisms involving 1-Chloro-3-fluoro-5-iodobenzene [24]. Positive reaction constants (ρ > 0) indicate that electron-withdrawing substituents accelerate the reaction, suggesting nucleophilic character in the rate-determining step [21]. Conversely, negative reaction constants suggest electrophilic character or electron-rich transition states [23].

For halogen bond formation with 1-Chloro-3-fluoro-5-iodobenzene as a donor, the reaction constant ρ = +2.3 indicates that electron-withdrawing substituents enhance halogen bond strength [10]. This correlation validates the electrostatic component of halogen bonding and provides predictive capability for designing stronger halogen bond donors [24].

Applications in Structure-Activity Relationships

Hammett parameter correlations enable quantitative structure-activity relationship development for compounds containing the 1-Chloro-3-fluoro-5-iodobenzene scaffold [23]. Biological activity data plotted against cumulative Hammett parameters reveal linear relationships that facilitate drug design and optimization . These correlations are particularly valuable for predicting the properties of related compounds without extensive experimental synthesis and testing [10].

Sigma-Hole Interaction Modeling

The unique electronic structure of 1-Chloro-3-fluoro-5-iodobenzene, particularly the presence of the large, polarizable iodine atom, creates distinctive sigma-hole interactions that require specialized computational modeling approaches [6].

Electronic Origin of Sigma-Holes

Sigma-holes arise from the anisotropic electron distribution around halogen atoms, particularly for chlorine, bromine, and iodine [6]. In 1-Chloro-3-fluoro-5-iodobenzene, the carbon-iodine bond creates a pronounced sigma-hole along the bond axis extension, characterized by positive electrostatic potential values reaching +0.042 atomic units [12]. The carbon-chlorine bond generates a weaker sigma-hole (+0.018 atomic units), while the carbon-fluorine bond shows negligible sigma-hole character due to fluorine's high electronegativity [6].

Molecular orbital analysis reveals that sigma-holes result from the redistribution of electron density upon bond formation [25]. The iodine atom's 5p orbitals participate in bonding with carbon, leaving an electron-deficient region along the bond axis that can interact with electron-rich species [6]. Natural bond orbital calculations confirm that the sigma-hole strength correlates with the s and p character of the halogen's hybrid orbitals [26].

Halogen Bond Strength Predictions

Computational modeling of halogen bonds involving 1-Chloro-3-fluoro-5-iodobenzene as an electron acceptor yields interaction energies ranging from 8 to 35 kJ/mol, depending on the electron donor [25]. The iodine atom forms the strongest halogen bonds, with calculated binding energies of 28-35 kJ/mol with typical electron donors such as ammonia or pyridine [27]. Chlorine forms weaker halogen bonds (12-18 kJ/mol) under similar conditions [28].

Electron DonorI⋯Donor Distance (Å)Interaction Energy (kJ/mol)Binding Angle (°)
Ammonia2.8931.2178.4
Pyridine2.9428.7176.9
Water3.1218.5172.1
Acetone3.0822.3175.6

Table 3: Calculated halogen bond parameters for iodine in 1-Chloro-3-fluoro-5-iodobenzene with various electron donors [25]

Geometric Optimization of Halogen Bond Complexes

Geometry optimization of halogen-bonded complexes requires careful consideration of the directional nature of these interactions [25]. The optimal halogen bond geometry approaches linearity, with calculated C-I⋯N angles of 175-180° for complexes with nitrogen-containing electron donors [27]. Distance optimization reveals equilibrium separations that are significantly shorter than van der Waals contact distances but longer than covalent bonds [25].

The presence of multiple halogen atoms in 1-Chloro-3-fluoro-5-iodobenzene enables formation of multivalent halogen bonding complexes [10]. Computational studies predict stable chelating arrangements where electron donors simultaneously interact with both iodine and chlorine sigma-holes, resulting in enhanced binding affinities [25].

Solvent Effects on Sigma-Hole Interactions

Continuum solvation models reveal significant solvent effects on sigma-hole interactions involving 1-Chloro-3-fluoro-5-iodobenzene [25]. In polar solvents such as water or dimethyl sulfoxide, halogen bond strengths decrease by 30-50% compared to gas-phase values due to competitive solvation of the electron donor [12]. Non-polar solvents such as chloroform or toluene show minimal effects on halogen bond strength [6].

The calculated solvation free energies for halogen-bonded complexes provide insights into the thermodynamic feasibility of these interactions in different environments [25]. Implicit solvation models using the polarizable continuum model or conductor-like screening model accurately reproduce experimental trends in halogen bond stability across various solvents [27].

Electronic Structure Analysis of Halogen Bonds

Quantum theory of atoms in molecules analysis provides detailed characterization of halogen bonds in complexes involving 1-Chloro-3-fluoro-5-iodobenzene [12]. Bond critical points between halogen atoms and electron donors exhibit electron densities of 0.008-0.025 e/bohr³, consistent with closed-shell interactions [25]. The Laplacian of electron density at bond critical points shows positive values, indicating electrostatic dominance in halogen bonding [12].

Energy decomposition analysis reveals that halogen bonds derive from a combination of electrostatic attraction (40-60%), polarization effects (20-30%), charge transfer (10-20%), and dispersion interactions (15-25%) [26]. This multi-component nature distinguishes halogen bonds from purely electrostatic interactions and provides the basis for their directional character and strength [25].

XLogP3

3.3

Dates

Last modified: 08-17-2023

Explore Compound Types